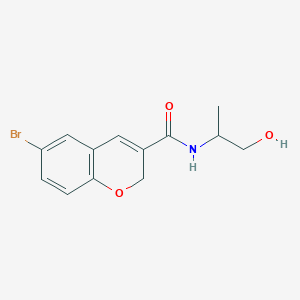![molecular formula C13H13BrN2O2 B1438818 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1153371-57-3](/img/structure/B1438818.png)
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name “1-(3-bromobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and the InChI code "1S/C13H13BrN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h2-5,7H,6H2,1H3,(H,16,17)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.16 . It is typically stored at room temperature . The physical form can vary from a light-yellow to brown powder or crystals or liquid .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . These studies provide insights into the interaction between the compound and its target, which can be useful in drug design and optimization .
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds with potential biological activities . For example, a novel β-ketoenol-pyrazole has been synthesized using a similar compound .
Crystal Structure Determination
The crystal structure of similar compounds has been determined using X-ray diffraction . This provides valuable information about the compound’s molecular geometry, which can be useful in understanding its properties and reactivity .
DFT Studies
Density functional theory (DFT) studies have been conducted on similar compounds . These studies provide information about the compound’s electronic structure, which can be useful in predicting its chemical behavior .
Antifungal Activity
Some pyrazole derivatives have shown moderate antifungal activity . Although the compound has not been specifically tested for this activity, it could potentially exhibit similar effects due to its structural similarity to these derivatives .
Synthesis of Phthalocyanines
This compound can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in areas such as photodynamic therapy and solar cells .
Biological Activity Studies
The biological activity of similar compounds has been studied . For example, they have been screened for their in vitro antifungal behavior and tested against bacterial strains . Although no significant effect was observed against these organisms, these studies provide valuable information about the compound’s potential biological activities .
Safety and Hazards
Mécanisme D'action
The mechanism of action of pyrazole compounds often involves interactions with various enzymes and receptors in the body, leading to changes in biochemical pathways and physiological responses . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors, including their chemical structure, the route of administration, and individual patient characteristics .
Environmental factors, such as temperature, pH, and the presence of other substances, can also influence the stability and efficacy of these compounds . .
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXOYLRTZIKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)
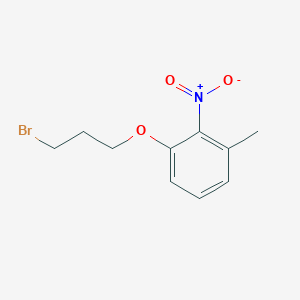

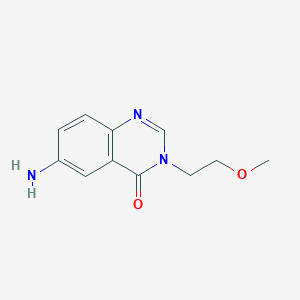
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
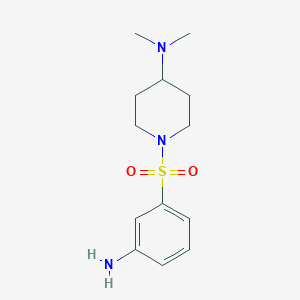
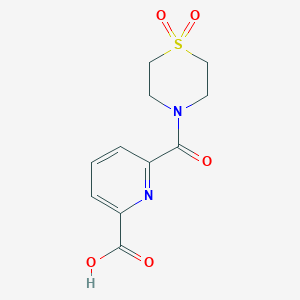
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)


